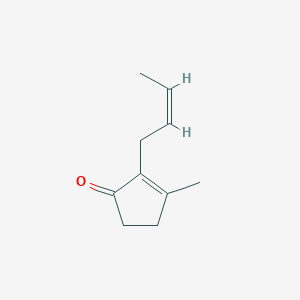
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one is an organic compound belonging to the class of cyclopentenones This compound is characterized by a cyclopentenone ring substituted with a butenyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine . The reaction conditions, including the choice of solvent, play a crucial role in determining the yield and efficiency of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and cost-effectiveness in industrial settings.
化学反応の分析
Types of Reactions
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it may induce the expression of heat shock proteins by activating specific transcription factors .
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-one: A simpler analog with similar chemical properties but lacking the butenyl and methyl substitutions.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Another analog with an additional hydroxy group and ethyl substitution.
Uniqueness
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
17190-71-5 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
2-[(Z)-but-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3- |
InChIキー |
IVLCENBZDYVJPA-ARJAWSKDSA-N |
SMILES |
CC=CCC1=C(CCC1=O)C |
異性体SMILES |
C/C=C\CC1=C(CCC1=O)C |
正規SMILES |
CC=CCC1=C(CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















